molecular formula C6H12NO5P B1668499 2-Amino-4-methyl-5-phosphono-3-pentenoic acid CAS No. 127910-31-0

2-Amino-4-methyl-5-phosphono-3-pentenoic acid

Cat. No. B1668499
CAS RN: 127910-31-0
M. Wt: 209.14 g/mol
InChI Key: BDYHNCZIGYIOGJ-DUXPYHPUSA-N
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Description

2-Amino-4-methyl-5-phosphono-3-pentenoic acid, also known as 4-methyl-appa, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

The synthesis of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid involves unsaturated amino acids of a specific formula . In this formula, R1 represents hydroxy or etherified hydroxy, R2 represents hydrogen, alkyl, hydroxy or etherified hydroxy, R3 represents hydrogen, alkyl, haloalkyl, hydroxyalkyl, lower alkoxyalkyl, arylalkyl, lower alkenyl, halogen or aryl, R4 represents hydrogen, alkyl or aryl, R5 represents hydrogen or alkyl, R6 represents carboxy or esterified or amidated carboxy, R7 represents amino or amino substituted by alkyl or acyl, A represents unsubstituted or alkyl-substituted α,ω-alkylene having from 1 to 3 carbon atoms or represents a bond, and B represents methylene or a bond .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid is C6H12NO5P . It has an average mass of 209.137 Da and a monoisotopic mass of 209.045303 Da .


Physical And Chemical Properties Analysis

The boiling point of 2-Amino-4-methyl-5-phosphono-3-pentenoic acid is 523.1°C at 760mmHg . Its flash point is 270.2°C . The density is 1.506g/cm3 , and the refractive index is 1.557 .

Scientific Research Applications

Antiparkinsonian Activity

CGP 37849 has shown potential as an antiparkinsonian drug . It has been studied in rats and found to not change or increase locomotor activity. The hyperactivity induced by CGP 37849 was antagonized by haloperidol but not idazoxan or prazosin . CGP 37849 also enhanced the antiakinetic effect of L-DOPA (given together with benserazide) in monoamine-depleted rats .

Antidepressant Properties

CGP 37849 has shown antidepressant properties in preclinical studies, either alone or combined with traditional antidepressants . It is a potent and competitive NMDA receptor antagonist, which shows significant central effects following oral administration to animals .

Neurological Disorders Treatment

As a potent and competitive NMDA receptor antagonist, CGP 37849 may find value as a tool to elucidate the roles of NMDA receptors in brain function, and potentially as a therapeutic agent for the treatment of neurological disorders .

Study of NMDA Receptors

CGP 37849, being a competitive NMDA receptor antagonist, can be used in scientific research to study the roles of NMDA receptors in brain function . This can help in understanding various brain functions and disorders.

Combination Therapy

CGP 37849 has been found to enhance the effects of other drugs. For example, it enhanced the antiakinetic effect of L-DOPA in monoamine-depleted rats . This suggests that it could be used in combination therapies for certain conditions.

Study of Locomotor Activity

CGP 37849 has been used in studies to understand locomotor activity in rats . It did not change the locomotor activity or increased it . This can be useful in studying the effects of drugs on locomotor activity.

Mechanism of Action

Target of Action

CGP 37849, also known as 2-Amino-4-methyl-5-phosphono-3-pentenoic acid, is a competitive antagonist at the NMDA receptor . The NMDA receptor is a type of glutamate receptor that plays a key role in learning, memory, and synaptic plasticity .

Mode of Action

As a competitive antagonist, CGP 37849 binds to the active site of the NMDA receptor, thereby preventing the binding of the natural ligand, glutamate . This inhibits the activation of the NMDA receptor, reducing the influx of calcium ions into the neuron .

Biochemical Pathways

The inhibition of NMDA receptors by CGP 37849 affects several biochemical pathways. It reduces the excitatory synaptic transmission, which can lead to a decrease in neuronal excitability . This can have downstream effects on various neuronal functions, including learning and memory processes, and the regulation of mood .

Pharmacokinetics

This suggests that it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

CGP 37849 has been shown to have several effects at the molecular and cellular levels. It is a potent anticonvulsant in animal models, suggesting that it can reduce neuronal excitability and prevent seizure activity . It also has neuroprotective activity, potentially protecting neurons from damage caused by excessive activation of NMDA receptors . Additionally, CGP 37849 shows antidepressant and anxiolytic effects, indicating that it may have a role in regulating mood and anxiety .

Action Environment

The action of CGP 37849 can be influenced by various environmental factors. For instance, the presence of magnesium ions in the extracellular environment can affect the activity of NMDA receptors and, consequently, the efficacy of CGP 37849 . .

Safety and Hazards

The safety data and hazard codes for 2-Amino-4-methyl-5-phosphono-3-pentenoic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYHNCZIGYIOGJ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873634
Record name CGP 37849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

CAS RN

127910-31-0, 137424-81-8
Record name CGP-37849
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methyl-5-phosphono-3-pentenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP 37849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Amino-4-methyl-5-phosphono-3-pentenoic acid
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Record name CGP-37849
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does CGP 37849 interact with NMDA receptors?

A1: CGP 37849 acts as a competitive antagonist at the glutamate binding site of NMDA receptors. [, , , , , ] This means it directly competes with glutamate, the endogenous excitatory neurotransmitter, for binding to the receptor. [, , , , , ]

Q2: What are the downstream consequences of CGP 37849 binding to NMDA receptors?

A2: By blocking NMDA receptors, CGP 37849 prevents glutamate-induced activation, leading to a reduction in NMDA receptor-mediated currents. [, , , ] This inhibition of NMDA receptor function has been shown to exert various effects on neuronal excitability, synaptic plasticity, and behavior. [, , , , , , , ]

Q3: Does CGP 37849 affect other glutamate receptor subtypes like AMPA receptors?

A3: Research indicates that CGP 37849 exhibits selectivity for NMDA receptors and does not significantly affect AMPA receptor-mediated currents. [, ] This selectivity is crucial for understanding its specific actions on neuronal circuits. [, ]

Q4: What is the molecular formula and weight of CGP 37849?

A4: While the provided research papers primarily focus on the pharmacological aspects of CGP 37849, detailed spectroscopic data and information about its material compatibility and stability under various conditions are not explicitly discussed.

Q5: How does the structure of CGP 37849 contribute to its potency and selectivity?

A5: CGP 37849 is an unsaturated analog of the NMDA receptor antagonist 2-amino-5-phosphonopentanoate (AP5). [] Its potency is attributed to the trans configuration of the APPA molecule and the D-stereoisomer. [] The research highlights that modifications in the structure, such as esterification to form CGP 39551, can affect its potency and pharmacokinetic properties. [, , , , ]

Q6: Are there known structure-activity relationships for CGP 37849 and related compounds?

A6: Research suggests that specific structural features, like the presence of the phosphonic acid group and the unsaturated side chain, are crucial for CGP 37849's activity. [] Further investigations into structure-activity relationships could optimize its pharmacological profile. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of CGP 37849?

A7: CGP 37849 demonstrates oral activity, suggesting good absorption from the gastrointestinal tract. [, ] Its distribution, metabolism, and excretion profiles require further investigation. [, ] Research indicates that its ethyl ester derivative, CGP 39551, exhibits a prolonged duration of action compared to CGP 37849. []

Q8: How do the pharmacokinetic properties of CGP 37849 compare to other NMDA receptor antagonists?

A8: CGP 37849 shows a relatively long duration of action (4 hours) compared to some NMDA antagonists like AP5 (1 hour) but shorter than CGP 39551 (48 hours). [] This information highlights the diversity in pharmacokinetic profiles within this class of compounds. []

Q9: What in vitro models have been used to study the effects of CGP 37849?

A9: CGP 37849's effects have been extensively studied in vitro using rodent brain slices, [, ] cultured mouse spinal cord neurons, [, ] and Xenopus oocytes expressing excitatory amino acid receptors. [] These models have been instrumental in characterizing its electrophysiological effects on neuronal activity and its interactions with NMDA receptors. [, , , ]

Q10: What animal models have been employed to investigate the potential therapeutic effects of CGP 37849?

A10: Researchers have utilized various animal models to explore the potential of CGP 37849 in different conditions, including:

  • Seizures: Studies in DBA/2 mice and photosensitive Senegalese baboons (Papio papio) assessed its anticonvulsant effects against sound-induced seizures and photically induced myoclonus, respectively. [, ]
  • Epilepsy: Investigations using the amygdala kindling model in rats examined its efficacy against complex partial and secondarily generalized seizures. []
  • Ischemic Brain Damage: The four-vessel occlusion model in rats and the middle cerebral artery occlusion model in cats were employed to evaluate its neuroprotective effects. [, ]
  • Depression: The forced swimming test in rats and mice was used to assess its antidepressant-like effects. [, ]

Q11: Has CGP 37849 been investigated in clinical trials for any indications?

A11: While preclinical research suggests potential therapeutic applications for CGP 37849, the provided literature does not mention any completed or ongoing clinical trials.

Q12: What is the safety profile of CGP 37849?

A12: Research indicates that CGP 37849 can produce behavioral effects at doses higher than those required for its anticonvulsant effects. [] These effects include ataxia, hyperactivity, and stereotypies. [, ] The therapeutic index (TI), representing the ratio between the effective dose and the dose causing adverse effects, is an essential consideration for its potential clinical use. []

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